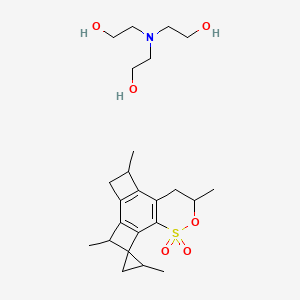

Einecs 306-225-3

Description

Properties

CAS No. |

96687-54-6 |

|---|---|

Molecular Formula |

C24H37NO6S |

Molecular Weight |

467.6 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2',3,7,13-tetramethylspiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane] 11,11-dioxide |

InChI |

InChI=1S/C18H22O3S.C6H15NO3/c1-8-5-12-14(8)13-6-10(3)21-22(19,20)17(13)16-15(12)11(4)18(16)7-9(18)2;8-4-1-7(2-5-9)3-6-10/h8-11H,5-7H2,1-4H3;8-10H,1-6H2 |

InChI Key |

DRUBGPOKYWXIHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics Pertinent to Einecs 306 225 3

Fundamental Principles of Chemical Reactivity and Mechanism Determination

Several factors influence chemical reactivity, including:

Electronic Effects: The distribution of electrons in reactants, which governs the interactions between electron-rich (nucleophilic) and electron-deficient (electrophilic) species. khanacademy.org

Steric Effects: The spatial arrangement of atoms, where crowding can hinder a reaction. khanacademy.org

Solvent Effects: The influence of the surrounding medium on the stability of reactants, intermediates, and transition states. khanacademy.org

The elucidation of a reaction mechanism involves identifying all intermediates, which are species formed in one step and consumed in another, and transition states, the high-energy structures that exist at the peak of the energy barrier between reactants and products. khanacademy.orgstudypug.comrsc.org

Gas-Phase Reaction Mechanisms and Chemical Dynamics

In the gas phase, the reactions of fluorinated alcohols are of particular interest for understanding their atmospheric fate. A primary degradation pathway for such compounds in the troposphere is their reaction with hydroxyl (OH) radicals. copernicus.orgnist.gov The kinetics of these reactions are crucial for determining the atmospheric lifetime of these volatile organic compounds (VOCs). nist.gov

The reaction of a fluorinated alcohol with an OH radical typically proceeds via hydrogen-atom abstraction, producing a water molecule and an organic radical. copernicus.org The rate of these reactions can be studied experimentally using techniques like flash photolysis and resonance fluorescence over a range of temperatures to determine the Arrhenius parameters, which describe the temperature dependence of the reaction rate constant. researchgate.net

For fluorinated alcohols, the presence of electronegative fluorine atoms influences the strength of the C-H and O-H bonds, thereby affecting the rate of hydrogen abstraction at different positions in the molecule. copernicus.org While specific kinetic data for the gas-phase reaction of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol with OH radicals is not detailed in the provided search results, studies on similar fluorinated alcohols provide insight. For instance, the rate constants for reactions of OH radicals with a series of alkanes have been extensively evaluated, providing a framework for estimating the reactivity of other VOCs. nist.gov

Computational studies can also predict gas-phase reaction kinetics. For example, a study on the OH-initiated oxidation of 2-methyl-2-propen-1-ol used high-level ab initio methods to elucidate the reaction mechanism, identifying that an addition-elimination pathway is dominant. uc.pt Such theoretical approaches are vital for understanding the complex reaction surfaces of fluorinated compounds. ehu.es

Theoretical and Computational Approaches to Mechanism Elucidation

Theoretical and computational chemistry methods, particularly quantum mechanics, are powerful tools for investigating reaction mechanisms. sumitomo-chem.co.jpdiva-portal.org These methods allow for the characterization of transient species like transition states and reaction intermediates that are often difficult to observe experimentally. diva-portal.org Density Functional Theory (DFT) is a widely used method that can provide a good balance between computational cost and accuracy for studying the electronic structure and energetics of molecules and reaction pathways. chemrxiv.orgresearchgate.net

For 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, computational studies have been employed to understand its structural and electronic properties, which are foundational to its reactivity. Due to the five rotatable single bonds in its structure, the molecule can exist in a large number of conformations (243 possible rotamers). imperial.ac.uk Computational methods can determine the relative energies of these conformers and predict the most stable structures. imperial.ac.uk

A significant application of computational chemistry to this molecule has been the prediction of its ¹⁹F NMR chemical shifts. chemrxiv.orgresearchgate.net By evaluating different DFT methods and basis sets, researchers have developed protocols to accurately calculate these shifts. chemrxiv.orgresearchgate.net This is particularly valuable because ¹⁹F NMR is a key analytical technique for characterizing fluorinated compounds, and accurate predictions can help in identifying reaction intermediates and products in complex reaction mixtures. chemrxiv.orgresearchgate.net For instance, the ωB97XD/aug-cc-pvdz level of theory has been recommended for its balance of accuracy and computational efficiency in predicting ¹⁹F NMR shifts. chemrxiv.orgresearchgate.net

These computational approaches can also be extended to model entire reaction profiles. By locating the transition state structures on a potential energy surface, the activation energy for a reaction can be calculated, providing a theoretical estimate of the reaction rate. copernicus.orgehu.essumitomo-chem.co.jp For example, in the study of a Williamson ether synthesis, DFT calculations were used to locate the transition states for different alkylation pathways, providing insight into the reaction's selectivity based on the stability of these structures in different solvents. sumitomo-chem.co.jp Similarly, for gas-phase reactions, computational protocols based on multiconformer transition state theory (MC-TST) can be used to calculate bimolecular rate constants, which is crucial for assessing the atmospheric impact of fluorinated VOCs. copernicus.orgehu.es

Table of Compound Names

Chemical Kinetics: Rate Law Determination and Microkinetic Modeling

Microkinetic modeling is a powerful computational tool for simulating the temporal evolution of species concentrations in complex catalytic systems. uio.nonumberanalytics.com This approach has been successfully applied to understand reaction mechanisms in fields like heterogeneous catalysis. mdpi.comacs.org Although direct microkinetic models for Bis-MPA polymerization are not found in the reviewed literature, the principles of microkinetic modeling could be applied to the esterification and condensation reactions of Bis-MPA to elucidate the dominant reaction pathways and identify rate-determining steps. Such models would require the enumeration of all plausible elementary steps, including initiation, propagation, and termination, and the estimation of their corresponding rate constants.

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to exploring the molecular and electronic landscape of 3-(4-methoxyphenyl)cyclohexan-1-one and related cyclohexanone (B45756) derivatives. These calculations provide insights into the geometric arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals, which collectively dictate the compound's physical and chemical behavior.

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for studying the structural and electronic properties of organic molecules. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool for systems like substituted cyclohexanones.

Studies on cyclohexanone and its derivatives have employed various DFT functionals, such as B3LYP and B3PW91, often paired with basis sets like 6-31G*, 6-311+G(d,p), and TZ2P, to calculate optimized geometries, vibrational frequencies, and electronic properties. acs.orglew.roresearchgate.netnih.gov For instance, investigations into 2-substituted cyclohexanones have utilized B3LYP/6-311+G** and HF/6-311+G** levels of theory to probe conformational stabilities. researchgate.net

A key area of investigation is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of chemical reactivity, stability, and electronic transitions. researchgate.nettandfonline.com A smaller energy gap generally implies higher reactivity. researchgate.net In a theoretical study on various cyclohexanone derivatives intended as potential cathode materials for lithium-ion batteries, DFT calculations were used to determine these properties. The results showed that the introduction of different functional groups significantly influenced the electronic structure and electrochemical potential. researchgate.net

The table below, derived from a DFT study on cyclohexanone derivatives, illustrates how computational methods can predict key electronic and electrochemical properties. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Redox Potential (V vs Li/Li⁺) |

| H1 | - | - | - | - |

| H2 | - | - | - | 4.92 |

| H3 | - | - | - | 5.17 |

| H4 | - | - | - | - |

| H5 | - | - | 0.552 | - |

| Data derived from a theoretical investigation on cyclohexanone derivatives. H1-H5 represent different substitution patterns on the cyclohexanone ring. Dashes indicate data not specified in the source for this table. |

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. Theoretical vibrational spectra (IR and Raman) can be computed and compared with experimental data to confirm structural assignments. acs.orglew.ro For example, a study on 2-(2-hydroxy-benzylidene)-cyclohexanone used DFT calculations at the B3LYP/6-311+G(d,p) level to achieve good correlation between computed and experimental vibrational wavenumbers. lew.roresearchgate.net

While DFT is effective for ground-state properties of many molecules, electronically complex systems—such as those involving excited states, photochemistry, or significant biradical character—require more advanced treatments. chemrxiv.org Multiconfigurational methods, like the Complete Active Space Self-Consistent Field (CASSCF) and its perturbative corrections (CASPT2), are designed for these scenarios. acs.orgresearchgate.net These methods are essential for accurately describing the wave function when more than one electronic configuration is significant. github.io

For carbonyl compounds like 3-(4-methoxyphenyl)cyclohexan-1-one, multiconfigurational methods are particularly relevant for studying photochemical reactions, such as Norrish Type II reactions. chemrxiv.org These reactions proceed through excited states and may involve conical intersections, which are points of degeneracy between two electronic states. chemrxiv.orggithub.io Accurately locating and characterizing these features on the potential energy surface is crucial for understanding reaction mechanisms and is a task where single-reference methods like DFT can fail. chemrxiv.org CASSCF calculations have been successfully used to identify S1/S0 conical intersections in various carbonyl species, providing a qualitatively correct picture of their photochemical pathways. chemrxiv.org Although CO is not typically considered a non-innocent ligand, multiconfigurational methods are well-suited for investigating the excited states and photoreactions of metal carbonyl complexes, highlighting their utility for complex systems containing carbonyl groups. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations

Chemical Dynamics and Potential Energy Surface Mapping

Chemical dynamics simulations explore the time-evolution of a chemical system, providing a bridge between static structures and observable chemical processes. A foundational concept in this field is the Potential Energy Surface (PES), which mathematically represents the energy of a molecule as a function of its atomic coordinates. libretexts.org The PES can be visualized as a landscape of valleys (stable molecules, intermediates) and mountain passes (transition states), which guides the trajectory of a chemical reaction. libretexts.org

For a molecule like 3-(4-methoxyphenyl)cyclohexan-1-one, with numerous internal degrees of freedom, the full PES is high-dimensional. uleth.ca Computational chemists often map simplified, lower-dimensional surfaces by varying a few key coordinates, such as dihedral angles or bond distances, to understand conformational changes or reaction pathways. uleth.caresearchgate.net For example, contour maps of PESs can be generated to visualize the energy changes associated with the rotation of specific molecular fragments, identifying the most stable conformations. researchgate.net

Molecular dynamics (MD) simulations use the forces derived from a PES (or a force field that approximates it) to simulate the movement of atoms over time. This approach has been used to study the dynamic behavior of enzymes that act on cyclohexanone derivatives. In one study, MD simulations revealed that mutations distant from the active site induced allosteric effects, causing large domain movements that reshaped the binding pocket and expanded the enzyme's substrate scope. nih.gov Such simulations provide critical insights into how molecular flexibility and dynamics influence chemical recognition and reactivity.

Computational Prediction of Chemical Behavior and Selectivity

A major goal of computational chemistry is the a priori prediction of chemical behavior, including reactivity and selectivity. By modeling the transition states of competing reaction pathways, chemists can predict which products will form preferentially.

DFT calculations are widely used to explain and predict stereoselectivity. For instance, in the proline-catalyzed aldol (B89426) reaction between cyclohexanone and an aldehyde, DFT calculations of the various possible transition state structures successfully identified the lowest-energy pathway, correctly predicting the observed syn-diastereomer as the major product. rsc.org This ability to quantitatively assess transition state energies provides a powerful tool for understanding the origins of stereoselectivity and for designing new, more selective catalysts. rsc.org

Computational methods can also predict broader chemical properties and reactivity trends. epa.gov

Electrochemical Properties : As noted earlier, DFT calculations can predict redox potentials, identifying cyclohexanone derivatives with suitable characteristics for applications like battery materials. researchgate.net

Kinetics : The kinetics of reactions involving substituted cyclohexanones, such as bromination or Fischer indolization, have been investigated. rsc.orgosti.gov Computational studies can model the reaction mechanisms, supporting or refining proposed pathways based on kinetic data.

General Reactivity : Software tools like SPARC use computational algorithms based on chemical structure theory to estimate a wide array of reactivity parameters, such as ionization pKa and hydrolysis rate constants, for a broad range of organic compounds. epa.govepa.gov

These predictive capabilities are crucial for rational molecular design, allowing for the in-silico screening of candidate molecules before undertaking costly and time-consuming experimental synthesis.

Application of Advanced Computational Tools and Software in Chemical Research

The theoretical investigations described above are made possible by a suite of sophisticated software packages designed for quantum chemical calculations and molecular modeling.

Several quantum chemistry packages are routinely used in the study of organic molecules like 3-(4-methoxyphenyl)cyclohexan-1-one and its analogues.

Gaussian : This is one of the most widely used quantum chemistry programs. researchgate.net It offers a vast array of methods, including Hartree-Fock, DFT, and multiconfigurational approaches. It has been employed in numerous studies of cyclohexanone derivatives to perform geometry optimizations, calculate vibrational frequencies, map potential energy surfaces, and investigate reaction mechanisms. researchgate.netuleth.camdpi.com

ORCA : The ORCA program is another powerful and versatile quantum chemistry package known for its efficiency, especially in DFT calculations on large molecules. researchgate.net It is well-parallelized and includes a wide range of modern functionals and methods. It has been used to study reactions involving α,β-unsaturated ketones, a class of compounds structurally related to potential precursors of 3-(4-methoxyphenyl)cyclohexan-1-one. researchgate.net

xTB : For very large systems or high-throughput screening, semi-empirical tight-binding methods like GFN2-xTB offer a computationally inexpensive alternative to full DFT. researchgate.net The xTB method is particularly useful for exploring conformational space and reaction pathways in the framework of meta-dynamics, providing a global view of the potential energy landscape before committing to more expensive calculations. researchgate.net

Other programs like Spartan nih.gov and specialized tools for dynamics simulations are also part of the computational chemist's toolkit, enabling a multi-faceted approach to understanding the chemistry of complex organic molecules.

Cheminformatics and Data-Driven Approaches in Compound Analysis

Cheminformatics offers a powerful lens for analyzing N-(acetylhydroxyphenyl)acetamide and its analogues by employing computational tools to predict their physicochemical properties and biological activities. Data-driven methods utilize molecular descriptors—numerical values that characterize the chemical information of a molecule—to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models.

For instance, N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS 7298-67-1), an acetamide (B32628) derivative, serves as a key intermediate in the synthesis of various heterocyclic compounds. Its molecular formula is C₁₀H₁₁NO₃, and it has a molecular weight of 193.2 g/mol . Analysis of this compound and its structural isomer, N-(4-acetyl-3-hydroxyphenyl)acetamide, involves calculating various descriptors that govern their behavior in biological systems. These descriptors include lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADMET) profile. ambeed.com

Data-driven analysis allows for a comparative study of these compounds against well-known analogues like paracetamol (N-(4-hydroxyphenyl)acetamide). By comparing calculated descriptors, researchers can infer how structural modifications, such as the position of the acetyl group, influence a molecule's properties. For example, substituting the acetamide with a butanamide group increases lipophilicity, which can enhance membrane permeability.

Below is a table of key computed molecular descriptors for N-(4-acetyl-3-hydroxyphenyl)acetamide, which are fundamental in cheminformatics-based analysis. ambeed.com

| Property | Value | Method/Source |

|---|---|---|

| Heavy Atom Count | 14 | Ambeed.com ambeed.com |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | Ertl P. et al. 2000 J. Med. Chem. ambeed.com |

| Rotatable Bond Count | 3 | Ambeed.com ambeed.com |

| H-Bond Acceptors | 3 | Ambeed.com ambeed.com |

| H-Bond Donors | 2 | Ambeed.com ambeed.com |

| Consensus LogP o/w | 1.18 | Average of 5 prediction methods ambeed.com |

Theoretical Biochemistry and Biomolecular Structure-Activity Relationships

Theoretical biochemistry investigates the interactions between small molecules and biological targets at an atomic level, often using methods like molecular docking and molecular dynamics simulations. These studies are crucial for understanding the Structure-Activity Relationships (SAR) of N-(acetylhydroxyphenyl)acetamide analogues, revealing how their molecular structure dictates their biological function.

The biological activity of these compounds is often linked to their ability to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammation and pain pathways. SAR studies explore how different functional groups on the phenylacetamide scaffold contribute to this inhibitory activity. For N-(4-acetyl-3-hydroxyphenyl)acetamide, the acetyl and hydroxyl groups are key features that determine its reactivity and interaction with biological targets. Its structural relationship to paracetamol suggests it may exert effects through similar mechanisms, such as the inhibition of COX enzymes, particularly the COX-2 isoform.

Computational models, including Density Functional Theory (DFT), have been used to analyze the electronic structure of paracetamol, providing insights into its reactivity and stability. researchgate.net These studies calculate frontier molecular orbitals (HOMO and LUMO), which indicate that charge transfer occurs within the molecule and helps to map the molecular electrostatic potential (MEP), clarifying how the electronic distribution influences molecular interactions. researchgate.net

Another relevant analogue is N-Acetyl-N-(4-hydroxyphenyl)acetamide (also known as diacetyl-para-aminophenol), which has the molecular formula C₁₀H₁₁NO₃. spectrabase.comnih.gov SAR studies on this and other analogues focus on how modifications to the core structure impact target binding. For example, replacing or modifying the hydroxyl and acetamide groups can significantly alter biological activity. Theoretical approaches like molecular docking can simulate the binding of these analogues into the active site of target proteins, predicting binding affinities and key interactions, thereby guiding the design of more potent and selective compounds.

The table below compares structural features and computed properties of several relevant analogues, illustrating the data used to build SAR models.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N-(4-hydroxyphenyl)acetamide (Paracetamol) | C₈H₉NO₂ | 151.16 | 4-hydroxyl group molport.com |

| N-(3-Acetyl-4-hydroxyphenyl)acetamide | C₁₀H₁₁NO₃ | 193.20 | 3-acetyl, 4-hydroxyl groups |

| N-(4-acetyl-3-hydroxyphenyl)acetamide | C₁₀H₁₁NO₃ | 193.20 | 4-acetyl, 3-hydroxyl groups ambeed.com |

| N-Acetyl-N-(4-hydroxyphenyl)acetamide | C₁₀H₁₁NO₃ | 193.20 | Di-acetylated amine, 4-hydroxyl group spectrabase.comnih.gov |

| N-(2-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | 2-hydroxyl group nist.gov |

Advanced Analytical Methodologies for the Characterization and Detection of Einecs 306 225 3

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating IPPD from complex matrices, such as rubber materials or environmental samples, enabling its accurate quantification.

Gas Chromatography (GC) for Volatile Components

Gas chromatography, particularly when combined with mass spectrometry (GC-MS), is a powerful tool for analyzing IPPD, especially in the context of thermal degradation studies of materials like nitrile rubber. In pyrolysis-GC-MS methods, IPPD (N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine) is identified as a key antioxidant additive. chromatographyonline.com During pyrolysis of rubber samples, IPPD can be detected, and its thermal decomposition products, such as N-phenyl-1,4-benzenediamine, can also be identified. chromatographyonline.com The use of Selected Ion Monitoring (SIM) mode in GC-MS enhances the detection and quantification of specific ions, such as the molecular ion of IPPD at m/z 226. chromatographyonline.com

Liquid Chromatography (LC) with Advanced Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the determination of IPPD. ebi.ac.uk Reverse-phase (RP) HPLC methods are particularly effective for its separation and quantification. nih.govsielc.com

A common approach involves using a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphoric acid. nih.govsielc.com Detection is typically achieved using an ultraviolet (UV) detector, with monitoring at a wavelength around 290 nm, where IPPD exhibits strong absorbance. nih.gov This method allows for the rapid separation of IPPD from other components in under four minutes. nih.gov For applications requiring mass spectrometry, formic acid can be substituted for phosphoric acid to ensure mobile phase compatibility. sielc.comsielc.com The versatility of LC methods makes them scalable for preparative separation to isolate impurities and suitable for pharmacokinetic studies. sielc.comsielc.com

Below is a table summarizing typical LC method parameters for IPPD analysis:

| Parameter | Condition | Source |

| Technique | Reverse-Phase HPLC | nih.govsielc.com |

| Column | Reversed-phase (e.g., Newcrom R1) | nih.govsielc.com |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., 65 mmol/l ammonium acetate) | nih.gov |

| Ratio (v/v) | 70:30 (Acetonitrile:Buffer) | nih.gov |

| Detection | UV at 290 nm | nih.gov |

| Analysis Time | < 4 minutes | nih.gov |

Mass Spectrometric Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is indispensable for the structural confirmation and sensitive detection of IPPD and its transformation products, providing high accuracy and detailed molecular information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, enabling the determination of its exact mass. bioanalysis-zone.comlabmanager.com This high level of mass accuracy allows for the calculation of a unique elemental formula, which is crucial for identifying unknown compounds or confirming the identity of known substances like IPPD in complex samples. uni-rostock.de Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap are prominent HRMS instruments capable of resolving signals that have the same nominal mass. uni-rostock.de For IPPD (C15H18N2), the monoisotopic mass is 226.14700 Da, a value that can be precisely measured by HRMS to distinguish it from other isobaric compounds. ebi.ac.uk This capability is vital in non-targeted screening of environmental samples where numerous compounds may be present. uni-rostock.deacs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. This is often achieved using instruments like triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) mass spectrometers. acs.org For IPPD, MS/MS analysis helps in confirming its structure and identifying its transformation products, such as IPPD-quinone. acs.orgresearchgate.net

In a typical LC-MS/MS experiment, the protonated molecule of IPPD, [M+H]+, is selected in the first mass analyzer and then fragmented. The resulting product ions provide a characteristic fragmentation pattern. Analysis of IPPD using LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) reveals specific fragmentation data that serves as a structural fingerprint. This fragmentation pathway analysis is crucial for distinguishing IPPD from its isomers and for identifying its various quinone derivatives in environmental matrices. acs.orgresearchgate.net

A summary of mass spectrometric data for IPPD is presented below:

| Parameter | Value | Source |

| Chemical Formula | C15H18N2 | ebi.ac.uk |

| Monoisotopic Mass | 226.14700 Da | ebi.ac.uk |

| Molecular Ion (m/z) | 226 | chromatographyonline.com |

| Top MS Peak (m/z) | 211 | nih.gov |

| MS/MS Precursor Ion | [M+H]+ |

Spectroscopic Techniques for Molecular Fingerprinting and Electronic Transitions

Spectroscopic techniques provide valuable information on the molecular structure and electronic properties of IPPD by analyzing its interaction with electromagnetic radiation. mdpi.comsolubilityofthings.com

Methods like Fourier Transform Infrared (FTIR) spectroscopy measure the absorption of infrared light by molecular vibrations, providing a unique "fingerprint" based on the functional groups present in the molecule. uctm.edumdpi.com This is effective for identifying the key structural components of IPPD.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. solubilityofthings.comspectroscopyonline.com The absorption maximum at 290 nm, utilized in HPLC detection, is a key feature of IPPD's electronic structure. nih.gov These spectroscopic methods are often non-destructive and can be used in combination to achieve a comprehensive characterization of the compound. mdpi.comuctm.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms. For a molecule like N-(4-fluorophenyl)-2-(4-methylphenyl)sulfonylacetamide, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons on the fluorophenyl and methylphenyl (tolyl) rings, the methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group, and the methyl (-CH₃) protons of the tolyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl and carbonyl groups, and the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons (with their shifts influenced by the fluorine and sulfonyl substituents), the methylene carbon, and the methyl carbon.

¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a highly specific technique to confirm its presence and electronic environment. A single signal would be expected for the fluorine atom on the phenyl ring.

Representative NMR data for similar N-acylsulfonamide structures are compiled below.

| Nucleus | Functional Group | Expected Chemical Shift (δ) in ppm | Typical Multiplicity |

| ¹H | Aromatic (Tolyl group) | 7.3 - 7.9 | Doublets |

| ¹H | Aromatic (Fluorophenyl group) | 7.0 - 7.4 | Multiplets/Doublets |

| ¹H | Methylene (-CH₂-) | ~4.0 | Singlet |

| ¹H | Methyl (-CH₃) | ~2.4 | Singlet |

| ¹³C | Carbonyl (C=O) | ~170 | Singlet |

| ¹³C | Aromatic (C-S, C-N, C-F) | 130 - 145 | Singlets |

| ¹³C | Aromatic (C-H) | 115 - 130 | Singlets |

| ¹³C | Methylene (-CH₂-) | ~40-50 | Singlet |

| ¹³C | Methyl (-CH₃) | ~21 | Singlet |

| ¹⁹F | Aryl-F | -110 to -120 | Singlet or Multiplet |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and specific molecular conformation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Key functional groups in N-(4-fluorophenyl)-2-(4-methylphenyl)sulfonylacetamide have characteristic absorption bands. The strong asymmetric and symmetric stretching vibrations of the sulfonyl group (O=S=O) are particularly prominent. Other key vibrations include the C=O stretch of the amide, N-H vibrations (if any deacylation occurs, though absent in the N-acylated form), aromatic C-H stretches, and the C-F stretch.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Aromatic rings typically produce strong signals in Raman spectra. The S=O and C=O groups also show characteristic bands.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) doi.orgresearchgate.net | Typical Raman Wavenumber (cm⁻¹) mdpi.com |

| C=O (Amide) | Stretching | 1670 - 1720 (Strong) | 1670 - 1720 (Moderate) |

| S=O (Sulfonyl) | Asymmetric Stretching | 1340 - 1370 (Strong) | 1340 - 1370 (Weak) |

| S=O (Sulfonyl) | Symmetric Stretching | 1150 - 1180 (Strong) | 1150 - 1180 (Moderate) |

| C-N | Stretching | 1200 - 1350 | Variable |

| C-F | Stretching | 1000 - 1400 | Moderate |

| Aromatic C-H | Stretching | 3000 - 3100 (Weak-Moderate) | 3000 - 3100 (Strong) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 (Moderate) | 1450 - 1600 (Strong) |

UV-Visible and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Visible and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule.

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic systems, like the phenyl rings in the target compound, exhibit characteristic π → π* transitions. The absorption maxima (λ_max) can be influenced by the substituents on the aromatic rings and the solvent polarity. tubitak.gov.tr Aromatic sulfonamides typically show absorption bands in the UV region. cdnsciencepub.com

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV light fluoresce. For those that do, such as some sulfonamide derivatives, fluorescence spectroscopy is a highly sensitive detection method. arabjchem.orgnih.gov The technique provides an emission spectrum, which is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as the Stokes shift). arabjchem.org The fluorescence quantum yield and lifetime are important parameters that characterize the emission process. tubitak.gov.tr

| Technique | Parameter | Typical Values for Aromatic Sulfonamides |

| UV-Visible | Absorption Maximum (λ_max) | 250 - 350 nm tubitak.gov.tr |

| Fluorescence | Excitation Wavelength | ~280 - 350 nm arabjchem.org |

| Fluorescence | Emission Wavelength | ~340 - 450 nm arabjchem.org |

| Fluorescence | Stokes Shift | 20 - 100 nm arabjchem.org |

Electrochemical Methods for Detection and Characterization

Electrochemical methods monitor the changes in electrical properties (such as current or potential) that occur when a molecule undergoes oxidation or reduction at an electrode surface. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the redox behavior of sulfonamides. nih.govrsc.org

The electroactivity of N-(4-fluorophenyl)-2-(4-methylphenyl)sulfonylacetamide would likely be associated with the oxidation of the aromatic rings or the amine nitrogen, or the reduction of the sulfonyl group. researchgate.netuminho.pt The potential at which these processes occur provides information about the electronic structure and can be used for quantitative analysis. For instance, modified electrodes have been developed to enhance the sensitivity and selectivity of electrochemical detection for various sulfonamides. rsc.orgmdpi.comacs.org The oxidation potential can be influenced by factors like the pH of the supporting electrolyte and the scan rate. jfda-online.com

Development of Targeted and Non-Targeted Analytical Workflows

In complex matrices like environmental or biological samples, robust analytical workflows are required to isolate, identify, and quantify trace levels of compounds like sulfonamides. These workflows are often based on Liquid Chromatography-Mass Spectrometry (LC-MS).

Targeted Workflows: A targeted analysis is designed to detect and quantify specific, known compounds. researchgate.net For sulfonamides, this typically involves a sample preparation step, such as Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, to extract the analytes and remove interferences. jfda-online.comresearchgate.net The extract is then analyzed by LC-tandem Mass Spectrometry (LC-MS/MS), often using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective mode monitors specific precursor-to-product ion transitions for the target analyte, providing excellent sensitivity and specificity. azom.com

Non-Targeted Workflows: Non-targeted screening aims to identify a broad range of compounds, including unknown metabolites or degradation products, without a pre-defined list. bingol.edu.tr These workflows utilize high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments. bingol.edu.trresearchgate.net The workflow involves acquiring full-scan mass spectra with high mass accuracy, followed by sophisticated data processing to detect features, propose elemental compositions, and search databases to tentatively identify compounds. researchgate.net

A typical LC-MS workflow involves:

Sample Preparation: Extraction (e.g., SPE, QuEChERS) and concentration. nih.gov

Chromatographic Separation: Separation of analytes on a C18 reversed-phase column using a gradient of mobile phases, such as acetonitrile and water with a formic acid modifier. nih.govnih.gov

Mass Spectrometric Detection: Ionization using electrospray ionization (ESI) followed by detection (MRM for targeted, full-scan for non-targeted). jfda-online.comnih.gov

Data Analysis: Quantification against calibration standards (targeted) or identification using spectral libraries and databases (non-targeted).

Method Validation and Inter-Laboratory Comparability in Compound Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.netfda.gov It is essential for ensuring the reliability and comparability of results between different laboratories. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH) and the European Union Commission Decision 2002/657/EC. europa.eueumonitor.eu

For a quantitative method analyzing a compound like N-(4-fluorophenyl)-2-(4-methylphenyl)sulfonylacetamide, the following parameters are typically evaluated: nih.govwu.ac.thimeko.info

| Validation Parameter | Description | Acceptance Criteria Example |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) > 0.99. wu.ac.th |

| Range | The interval between the upper and lower concentration of analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by linearity studies. |

| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies on spiked samples. | Recovery typically within 80-120%. researchgate.net |

| Precision (Repeatability & Reproducibility) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at different levels (intra-day, inter-day, inter-laboratory). | Relative Standard Deviation (RSD) < 15-20%. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1. azom.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition). | RSD of results should remain within acceptable limits. |

Inter-laboratory comparability is achieved by using standardized, validated methods and participating in proficiency testing schemes. These measures ensure that results generated in different locations are reliable and can be compared with confidence.

Environmental Chemical Processes and Pathways Involving Einecs 306 225 3

Environmental Fate and Transport Mechanisms of Organic Compounds

Flumetsulam (B1672885) is a broad-spectrum herbicide used for controlling broadleaf weeds in various crops, including corn and soybeans. nih.gov Its environmental fate is influenced by its physical and chemical properties. Flumetsulam is highly soluble in water and has a low potential to volatilize from moist soil or water surfaces. publications.gc.ca

The mobility of Flumetsulam in soil is a key factor in its environmental transport. Its potential to leach into groundwater is a concern, particularly in well-drained soils with low organic matter content. publications.gc.caepa.gov The adsorption of Flumetsulam to soil particles is relatively weak, which contributes to its mobility. publications.gc.caepa.gov The persistence and mobility of Flumetsulam appear to be influenced by pH and the amount of organic carbon in the soil. regulations.gov

Due to its low volatility, Flumetsulam residues are not expected to be present in the air. publications.gc.ca It also has a low potential for bioaccumulation in organisms. publications.gc.ca

Table 1: Environmental Fate Parameters of Flumetsulam

| Parameter | Value | Reference |

|---|---|---|

| Water Solubility | 49 mg/L (at pH 2.5) | xingyuchemical.com.cn |

| Vapor Pressure | 3.7 x 10⁻⁷ mPa (at 25°C) | xingyuchemical.com.cn |

| Henry's Law Constant | 7.571 x 10⁻⁹ atm m³/mol | publications.gc.ca |

| Log Kow | 0.21 | publications.gc.ca |

| Soil Adsorption Coefficient (Koc) | 5 to 182 mL/g | epa.gov |

| Soil Half-life (aerobic) | 12.4 to 150 days | publications.gc.ca |

| Aqueous Photolysis Half-life | 6 to 12 months | xingyuchemical.com.cn |

| Soil Photolysis Half-life | 3 months | xingyuchemical.com.cn |

Degradation Pathways and Transformation Products in Environmental Media

The breakdown of Flumetsulam in the environment occurs through both biotic and abiotic processes. The primary route of dissipation is believed to be microbial degradation. regulations.gov

Microbial degradation is the main pathway for the breakdown of Flumetsulam in soil. illinois.edu The rate of this degradation is influenced by several factors, including soil pH and organic matter content, with faster degradation observed in soils with higher pH and lower organic carbon. epa.gov The half-life of Flumetsulam in soil under aerobic conditions can range from approximately two weeks to four months. regulations.gov In some studies, the aerobic soil half-life ranged from 13 to 130 days. epa.gov

Under aerobic conditions, Flumetsulam degrades to carbon dioxide, and no significant intermediate breakdown products accumulate. europa.eu However, under anaerobic conditions in aquatic environments, Flumetsulam can transform into a major product called reduced flumetsulam-hydrate. publications.gc.ca This transformation product is expected to be persistent. publications.gc.ca The likelihood of the accumulation of reduced flumetsulam hydrate (B1144303) in the environment is considered minimal when Flumetsulam is used for terrestrial crops. acs.org

Abiotic processes such as hydrolysis and photolysis are not considered major routes of transformation for Flumetsulam in the environment. publications.gc.ca The compound is stable to hydrolysis under acidic, neutral, and basic conditions, with an estimated environmental half-life of over a year. europa.eu

Photodegradation of Flumetsulam on soil surfaces can occur, with a reported half-life of about 90 days. epa.govillinois.edu Aqueous photolysis is a slow process, with a half-life ranging from 6 to 12 months. xingyuchemical.com.cn

Biotic Degradation Processes and Microbial Interactions

Atmospheric Chemistry: Fate of Volatile Organic Compounds and Atmospheric Reactions

Due to its very low vapor pressure, Flumetsulam is expected to exist primarily in the particulate phase in the atmosphere. nih.gov This means it is not likely to be present as a gas. Particulate-phase Flumetsulam can be removed from the atmosphere through wet or dry deposition. nih.gov Although it contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting a potential for direct photolysis by sunlight, its low volatility minimizes its presence in the atmosphere, and therefore atmospheric reactions are not a significant fate process. nih.gov

Aquatic Environmental Chemistry: Processes in Water Systems

In aquatic environments, Flumetsulam is expected to be persistent, especially under aerobic conditions where no major transformation products are formed. publications.gc.ca It is highly soluble in water and tends to remain in the water phase with very little partitioning to sediments. publications.gc.ca

Under anaerobic aquatic conditions, Flumetsulam can be transformed into a single major degradation product, reduced flumetsulam-hydrate, which is also expected to be persistent and remain in the water phase. publications.gc.ca The half-life of Flumetsulam in a water/sediment system under anaerobic conditions has been reported to be 183 days. nih.gov

Terrestrial Environmental Chemistry: Interactions in Soil Systems

In the terrestrial environment, Flumetsulam is considered to be non-persistent to moderately persistent. publications.gc.ca The primary degradation mechanism in soil is microbial activity. illinois.edu The rate of degradation is dependent on soil properties such as pH and organic carbon content. publications.gc.ca

Flumetsulam binds weakly to soils, which gives it the potential to leach into groundwater, especially in soils that are well-drained and have low organic matter. publications.gc.ca The soil adsorption coefficient (Koc) values for Flumetsulam range from 5 to 182, indicating a high to moderate potential for mobility. nih.govepa.gov No major transformation products have been identified in soil under aerobic conditions. publications.gc.ca

Table 2: Compound Names Mentioned

| Einecs Number | Common Name |

|---|---|

| 306-225-3 | Flumetsulam |

| N/A | Reduced flumetsulam-hydrate |

Environmental Significance of Chemical Transformations and Cycling

The environmental relevance of the herbicide Flumiclorac-pentyl (Einecs 306-225-3) is largely defined by its rapid transformation through various chemical and biological pathways. regulations.gov The parent compound itself is not persistent in the environment; however, its degradation leads to the formation of several transformation products that have their own environmental fate characteristics. epa.govherts.ac.uk The cycling of Flumiclorac-pentyl is, therefore, a process of rapid degradation of the parent compound followed by the formation and subsequent breakdown of its metabolites. epa.gov

Flumiclorac-pentyl is characterized by very low water solubility and degrades quickly through multiple processes, with half-lives ranging from hours to several days. regulations.gov The primary transformation pathways include hydrolysis, photolysis (degradation by light), and metabolism by microorganisms in soil and aquatic environments. esslabshop.comherts.ac.uk These processes prevent the long-term persistence of the parent molecule but result in the formation of degradates. epa.gov

A key aspect of the environmental significance of Flumiclorac-pentyl's transformation is the nature of its degradates. regulations.gov The major degradate found in aerobic soil metabolism is 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid, also known as IMCA or flumiclorac-acid. epa.govregulations.gov While the parent Flumiclorac-pentyl is not considered mobile, some of its major degradates, including IMCA, are characterized as mobile. epa.gov However, the relative instability of these degradates significantly reduces the likelihood of their movement into groundwater. epa.gov The degradates themselves are susceptible to further photolysis, particularly in solution, and are unlikely to persist for more than a few days in an aquatic environment. epa.gov

Detailed Research Findings

Research into the environmental fate of Flumiclorac-pentyl has provided specific data on its degradation rates and the products formed. The primary metabolic transformations involve the cleavage of the ester linkage to form IMCA, which can then undergo further cleavage of the imide ring and other reactions. epa.govtarbaweya.org

Hydrolysis and Photolysis: Flumiclorac-pentyl degrades rapidly in water, with the rate being pH-dependent. Photolysis, or degradation by sunlight, also contributes significantly to its breakdown in aquatic systems. esslabshop.comherts.ac.uk

Interactive Data Table: Degradation Half-life of Flumiclorac-pentyl

| Degradation Process | Condition | Half-life (DT50) | Source(s) |

| Hydrolysis | pH 5 | 4.2 days | |

| pH 7 | 19 hours | ||

| pH 9 | 6 minutes | ||

| Photolysis | - | Similar to hydrolysis | |

| Soil Metabolism | Aerobic | 0.48 – 6.1 days |

Metabolism in Soil and Water: In soil and water, Flumiclorac-pentyl is metabolized by microorganisms. epa.gov The main product of this metabolism is IMCA. regulations.gov While IMCA is mobile, it is also not persistent. epa.gov The metabolism of Flumiclorac-pentyl is qualitatively similar across different environments, including plants, animals, and soil/water systems. epa.gov In plants, the parent compound is rapidly degraded to several polar metabolites, with very little of the parent compound remaining. epa.gov

The transformation products can be structurally similar to the parent compound and may have similar toxicological properties. regulations.gov For instance, due to structural similarities, the major degradate IMCA is also suspected to be phytotoxic. regulations.gov The environmental risk assessment, therefore, often considers the total residues of concern, which includes the parent compound and its significant degradates. regulations.gov

Interactive Data Table: Major Transformation Products of Flumiclorac-pentyl

| Compound Name | Abbreviation | Formation Pathway | Environmental Matrix | Persistence | Source(s) |

| 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid | IMCA / Flumiclorac-acid | Hydrolysis of pentyl ester, Soil metabolism | Soil, Water, Plants, Animals | Not persistent | epa.govregulations.gov |

| 4-amino-2-chloro-5-fluorophenoxyacetic acid | AFCA | Cleavage of the imide ring from IMCA | Plants, Animals | - | epa.gov |

| 3,4,5,6-tetrahydrophthalic acid | THPA | Cleavage of the imide ring from IMCA | Plants, Animals | - | epa.gov |

| (±)trans-1,2-cyclohexanedicarboxylic acid | HPA | Hydrolysis of SAT-IMCA | Animals (kidney, urine, feces) | - | epa.gov |

Industrial Chemical Applications and Innovation of Einecs 306 225 3 Excluding Safety and Health Aspects

Role as a Chemical Intermediate in Synthesis and Manufacturing

The primary industrial function of 2,2'-Azobis(2,4-dimethylvaleronitrile), also referred to as ADVN or AMVN, is as a highly effective free-radical initiator. mdpi.com In this capacity, it serves as a critical chemical intermediate that triggers and sustains polymerization reactions. Its molecular structure contains an azo group (–N=N–) that, upon decomposition with heat or light, breaks down to form two carbon-centered radicals and nitrogen gas. mdpi.com These radicals are highly reactive and initiate a chain reaction, converting monomer units into long polymer chains.

This compound is widely employed in the suspension polymerization of polyvinyl chloride (PVC) and as an initiator for other significant polymers, including polyacrylonitrile (B21495) and polyvinyl alcohol. chemicalbook.comlookchem.com Its role is fundamental in the production of a variety of plastics, rubbers, and synthetic foams. chemicalbook.com The predictable nature of its thermal decomposition makes it a reliable initiator in industrial-scale synthesis, ensuring consistent reaction kinetics and polymer quality.

Table 1: Polymerization Applications of Einecs 306-225-3

| Polymer Synthesized | Industry Sector | Application of End Product |

|---|---|---|

| Polyvinyl Chloride (PVC) | Plastics | Pipes, window frames, flooring, electrical cable insulation |

| Polyacrylonitrile | Textiles, Plastics | Carbon fiber precursor, apparel, outdoor equipment |

| Polyvinyl Alcohol | Materials, Adhesives | Packaging films, paper coatings, textile sizing |

| Polymer Composites (e.g., Plexiglass) | Materials Science | Transparent sheeting, optical fibers, electronic screens |

Applications in Advanced Materials Science and Engineering

The utility of 2,2'-Azobis(2,4-dimethylvaleronitrile) extends into the realm of advanced materials science, where precise control over polymerization is essential for creating materials with specialized properties. scilit.com It is instrumental in the synthesis of polymer composite materials, such as plexiglass, where its efficiency as an initiator contributes to the material's clarity and durability. chemicalbook.com

Furthermore, its lipophilic (oil-soluble) nature makes it an indispensable tool in materials research, particularly in the study of lipid peroxidation. Scientists use this compound to model oxidative stress in hydrophobic environments like cell membranes and lipoproteins. By initiating controlled radical chain reactions in these systems, researchers can investigate the mechanisms of material degradation and develop more effective antioxidant strategies for preserving biological and synthetic materials. This application is crucial for developing advanced biomaterials and understanding material stability at the molecular level.

Utilization in Catalytic Systems and Process Enhancements

While technically a reaction initiator rather than a true catalyst (as it is consumed in the reaction), 2,2'-Azobis(2,4-dimethylvaleronitrile) is a key component in enhancing catalytic polymerization systems. Its most significant advantage lies in its low decomposition temperature. It has a 10-hour half-life decomposition temperature of 51°C in a toluene (B28343) solvent, which is notably lower than other common azo initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN). fujifilm.com

This characteristic allows polymerization reactions to be conducted at milder temperatures (typically in the 45–70°C range), which offers several process enhancements. Lower reaction temperatures reduce the energy requirements of the manufacturing process, and can also prevent the degradation of sensitive monomers or polymers, leading to a higher quality and more uniform product. This controlled, low-temperature initiation makes it a preferred choice for processes where thermal damage is a concern.

Table 2: Comparative Decomposition Data of Azo Initiators

| Initiator | Common Abbreviation | 10-Hour Half-Life Temperature (°C) | Key Characteristic |

|---|---|---|---|

| 2,2'-Azobis(2,4-dimethylvaleronitrile) | ADVN, AMVN, V-65 | 51 | Low-temperature decomposition, oil-soluble. fujifilm.com |

| 2,2'-Azobis(2-methylpropionitrile) | AIBN | ~65 | Higher decomposition temperature. |

Contribution to Novel Product Development and Performance Enhancement

The ability to initiate polymerization at lower temperatures directly contributes to the development of novel products with enhanced performance. By using 2,2'-Azobis(2,4-dimethylvaleronitrile), manufacturers can exert finer control over the polymerization process, influencing the final polymer's molecular weight, architecture, and polydispersity. This precision is crucial for engineering polymers tailored to specific applications.

Its use has been noted in the development of a wide range of products, from versatile polymers for general purposes to materials for cosmetics-related applications. fujifilm.com The foams and plastics produced using this initiator can exhibit improved mechanical properties, thermal stability, and durability precisely because the synthesis conditions can be optimized. chemicalbook.com This allows for innovation in fields requiring high-performance materials, such as electronics, automotive components, and consumer goods.

Research into Sustainable Industrial Processes and Resource Efficiency

The adoption of 2,2'-Azobis(2,4-dimethylvaleronitrile) aligns with the principles of green chemistry and sustainable industrial processing. The primary contribution in this area is energy efficiency. The lower activation energy and decomposition temperature compared to other initiators translate directly into reduced energy consumption during polymer manufacturing. fujifilm.com By enabling reactions to proceed at temperatures as low as 45-50°C, industrial facilities can significantly decrease their heating costs and, by extension, their carbon footprint.

This efficiency supports a more sustainable model for large-scale chemical production. Research continues to explore how low-temperature initiators can be integrated into more efficient and less resource-intensive manufacturing workflows, minimizing waste and environmental impact. The predictable decomposition kinetics also lead to better process control, reducing the incidence of runaway reactions and the production of off-spec material, which further enhances resource efficiency. mdpi.com

Process Innovation and Economic Impact of Chemical Advancements

The introduction of low-temperature initiators like 2,2'-Azobis(2,4-dimethylvaleronitrile) represents a significant process innovation in polymer chemistry. Its solubility in various organic solvents like toluene and acetone (B3395972) enhances its versatility, allowing it to be employed in a wide array of polymerization systems for general and special purposes. fujifilm.com

The economic impact is multifaceted:

Reduced Energy Costs: Lower operating temperatures during polymerization lead to substantial savings in energy expenditure for manufacturers.

Improved Product Quality: Enhanced control over the reaction minimizes thermal degradation and results in a higher yield of on-specification polymer, reducing waste and the costs associated with reprocessing or disposal.

Expanded Product Capabilities: The ability to polymerize heat-sensitive monomers opens the door to new materials and markets that were previously inaccessible with higher-temperature processes. fujifilm.com

Enhanced Process Safety: While excluding a full safety profile, it is a recognized principle in chemical engineering that lower-temperature and lower-pressure processes are inherently safer to operate, reducing the risk of thermal runaway events. mdpi.com

Collectively, these advancements drive economic value by lowering production costs, improving product performance, and fostering innovation in the development of new materials.

Q & A

What are the key physicochemical properties of Einecs 306-225-3 that influence experimental design in synthetic chemistry?

Basic Research Focus

The compound’s solubility, stability under varying pH/temperature, and reactivity with common solvents or reagents are critical for designing synthesis protocols. For example, thermal stability data informs reaction temperature limits, while solubility profiles dictate solvent selection.

Methodological Guidance :

- Use differential scanning calorimetry (DSC) for thermal stability analysis .

- Employ UV-Vis or NMR spectroscopy to monitor reactivity in real-time .

- Reference primary literature to cross-validate property data and avoid replication errors .

What methodologies are recommended for synthesizing this compound at the laboratory scale while minimizing by-products?

Basic Research Focus

Optimize reaction conditions using kinetic studies and stoichiometric adjustments. For instance, catalytic vs. stoichiometric reagent ratios can reduce unwanted intermediates.

Methodological Guidance :

- Conduct pilot trials with controlled variables (e.g., temperature, pressure) to identify optimal conditions .

- Use gas chromatography-mass spectrometry (GC-MS) to track by-product formation .

- Document procedural deviations meticulously to enhance reproducibility .

How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Basic Research Focus

Combine spectroscopic and chromatographic techniques to confirm molecular structure and purity thresholds (>95%).

Methodological Guidance :

- Apply high-performance liquid chromatography (HPLC) with a standardized reference sample .

- Use X-ray crystallography for unambiguous structural confirmation .

- Report confidence intervals for purity measurements to contextualize analytical limitations .

How can researchers resolve contradictions in reported catalytic activity data for this compound across studies?

Advanced Research Focus

Discrepancies often arise from unaccounted variables (e.g., trace impurities, measurement protocols).

Methodological Guidance :

- Replicate studies using identical instrumentation and calibration standards .

- Perform meta-analyses to identify confounding variables (e.g., solvent polarity, catalyst loading) .

- Use multivariate regression to isolate factors impacting activity .

What advanced computational models are suitable for predicting this compound’s behavior in novel reaction systems?

Advanced Research Focus

Density functional theory (DFT) and molecular dynamics (MD) simulations can predict electronic properties and reaction pathways.

Methodological Guidance :

- Validate models against experimental data (e.g., reaction yields, activation energies) .

- Use open-source quantum chemistry software (e.g., Gaussian, ORCA) for transparency .

- Publish raw computational data and code to facilitate peer validation .

How to design experiments investigating this compound’s interactions with biomolecules for pharmacological studies?

Advanced Research Focus

Focus on binding affinity assays and toxicity profiling while controlling for physiological variables (e.g., pH, ionic strength).

Methodological Guidance :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative binding analysis .

- Include negative controls (e.g., inert analogs) to distinguish specific vs. nonspecific interactions .

- Adhere to FAIR data principles for sharing protocols and datasets .

What strategies ensure reproducibility in studies involving this compound across different laboratories?

Advanced Research Focus

Standardize protocols for synthesis, characterization, and data reporting.

Methodological Guidance :

- Publish detailed supplemental materials, including raw spectra and instrument settings .

- Use interlaboratory comparisons via round-robin testing to identify systematic errors .

- Document environmental conditions (e.g., humidity, light exposure) that may alter outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.